

HPLC method for the quantification of "2-Amino-5-methylphenol"

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Compound of Interest

Compound Name: 2-Amino-5-methylphenol

Cat. No.: B193566

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Application Note and Protocol

This document provides a comprehensive guide for the quantification of **2-Amino-5-methylphenol** using High-Performance Liquid Chromatography (HPLC). The described method is a reverse-phase HPLC approach suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

2-Amino-5-methylphenol, also known as 6-Amino-m-cresol, is an aromatic organic compound with the chemical formula $\text{H}_2\text{NC}_6\text{H}_3(\text{CH}_3)\text{OH}$.^{[1][2]} It finds applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.^[3] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. This application note details a robust HPLC method for its determination. The method is based on reverse-phase chromatography with UV detection, a widely used and reliable technique in analytical chemistry.^{[4][5]}

Physicochemical Properties of **2-Amino-5-methylphenol**:

Property	Value
CAS Number	2835-98-5[1][3][6]
Molecular Formula	C ₇ H ₉ NO[3]
Molecular Weight	123.15 g/mol [1][3]
Melting Point	159-162 °C[1][2]

Experimental

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are optimized for the separation and quantification of **2-Amino-5-methylphenol**.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and Water with 0.1% Phosphoric Acid[7]
Gradient	Isocratic or Gradient (see protocol for details)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	274 nm[8]

- **2-Amino-5-methylphenol** analytical standard[1][2]

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

Detailed Protocol

- Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.
- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **2-Amino-5-methylphenol** analytical standard and dissolve it in 10 mL of the mobile phase (premixed at the initial gradient composition) in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation will vary depending on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method may be required.

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- After all analyses are complete, flush the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.

Data Analysis and Presentation

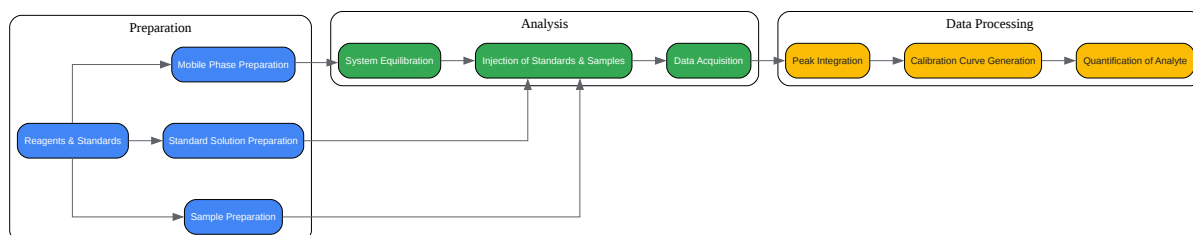
The quantification of **2-Amino-5-methylphenol** is based on the peak area obtained from the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the analyte in the samples is then determined from this curve.

Table 2: Method Validation Parameters

Method validation should be performed to ensure the reliability of the results.[\[4\]](#)[\[9\]](#)

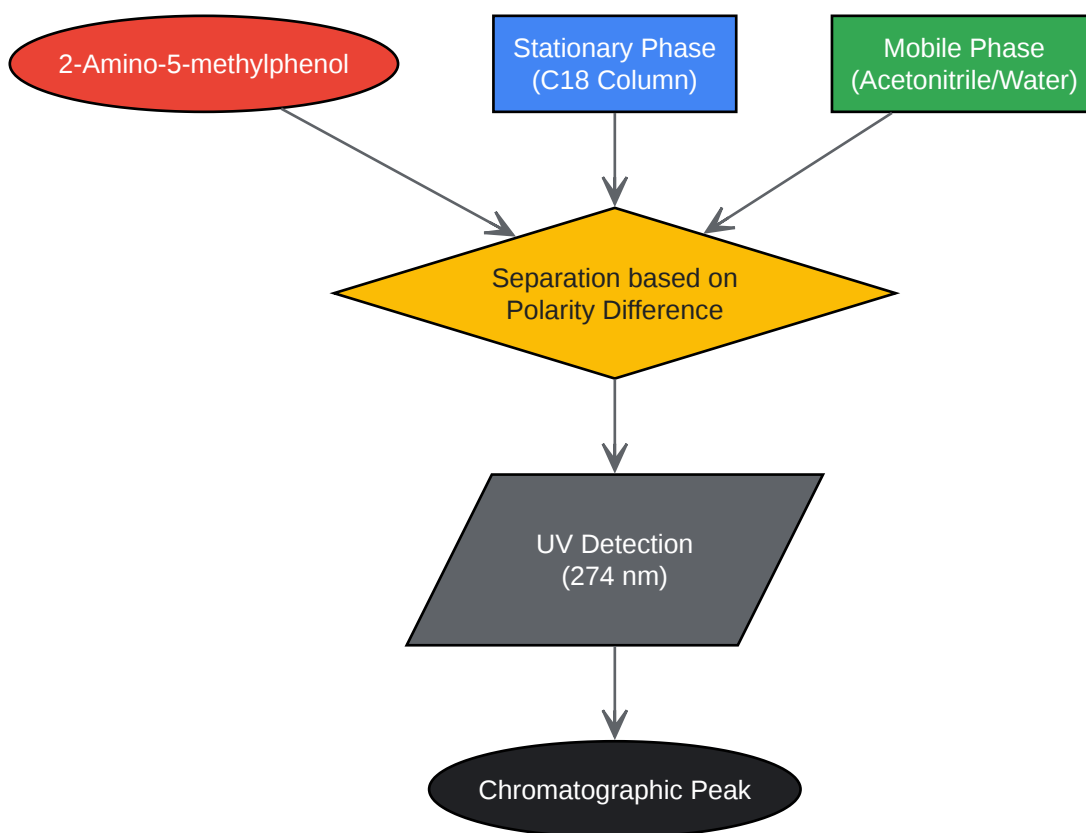
Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999 [9]
Accuracy (% Recovery)	90-110% [9]
Precision (% RSD)	$\leq 2\%$ [5]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Visualizations



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Caption: HPLC analysis workflow from preparation to quantification.



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Caption: Principle of reverse-phase HPLC separation for **2-Amino-5-methylphenol**.

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